![molecular formula C17H12Cl2N2O B15101959 N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline](/img/structure/B15101959.png)
N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline
Description
“N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline” is a Schiff base derivative featuring a furan-2-yl scaffold substituted with a 3,4-dichlorophenyl group at the 5-position. The compound’s structure includes a methylideneamino (-N=CH-) bridge connecting the furan moiety to an aniline group.
Properties
Molecular Formula |
C17H12Cl2N2O |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-8-6-12(10-16(15)19)17-9-7-14(22-17)11-20-21-13-4-2-1-3-5-13/h1-11,21H/b20-11- |
InChI Key |
MMPPVVTTZHVPFY-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L469335-1EA involves the reaction of 5-(3,4-dichlorophenyl)-2-furaldehyde with phenylhydrazine . The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of SALOR-INT L469335-1EA follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L469335-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
SALOR-INT L469335-1EA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L469335-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone group plays a crucial role in its biological activity, allowing it to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Comparison with DFPM
- Structural Differences : DFPM replaces the Schiff base in the target compound with a piperidine-thione group, enhancing sulfur-mediated interactions. The dichlorophenyl group is retained, suggesting shared electronic properties.
Comparison with 4-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)aniline
- Heterocyclic Core : The oxadiazole ring in the analog introduces rigidity and electron-deficient properties, contrasting with the Schiff base’s planar, conjugated system.
- Synthetic Routes : Both compounds likely involve furan-2-carbaldehyde intermediates, but the oxadiazole derivative requires additional cyclization steps .
Comparison with Furalaxyl
- Substituent Effects: Furalaxyl’s 2,6-dimethylphenyl and alanine groups optimize fungicidal activity via hydrophobic and chiral interactions.
Research Findings and Implications
- Agrochemical Potential: The dichlorophenyl and furan motifs align with fungicides like furalaxyl, suggesting the target compound could be optimized for pathogen resistance management.
- Drug Discovery: Schiff bases are known for antimicrobial and antitumor properties; the dichlorophenyl group may enhance bioavailability compared to simpler aryl substituents .
- Limitations : Lack of explicit experimental data (e.g., IC50, solubility) in the provided evidence precludes quantitative comparisons. Further studies are needed to validate hypothesized applications.
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